molecular formula C9H13ClN2O B15274827 2-(Tert-butoxy)-6-chloropyridin-3-amine

2-(Tert-butoxy)-6-chloropyridin-3-amine

Cat. No.: B15274827
M. Wt: 200.66 g/mol
InChI Key: PNDBMUGUYMIRAN-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-chloropyridin-3-amine is an organic compound with the molecular formula C9H13ClN2O It is a derivative of pyridine, featuring a tert-butoxy group at the second position and a chlorine atom at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-6-chloropyridin-3-amine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 2-chloro-6-nitropyridine with tert-butyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butoxy)-6-chloropyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, the tert-butoxy group can be removed under acidic conditions to yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyridines, while oxidation or reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-(Tert-butoxy)-6-chloropyridin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex pyridine derivatives.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-6-chloropyridin-3-amine involves its interaction with various molecular targets The tert-butoxy group can act as a protecting group, stabilizing the compound and preventing unwanted reactions

Comparison with Similar Compounds

Uniqueness: 2-(Tert-butoxy)-6-chloropyridin-3-amine is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential drug development.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

6-chloro-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-6(11)4-5-7(10)12-8/h4-5H,11H2,1-3H3

InChI Key

PNDBMUGUYMIRAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

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